molecular formula C19H39NO4 B1251683 batzellaside C

batzellaside C

Cat. No.: B1251683
M. Wt: 345.5 g/mol
InChI Key: PEMMQZWMTJRCAR-YOFPWHPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Batzellaside C is a marine-derived piperidine iminosugar isolated from the sponge Batzella sp., collected off the coast of Madagascar . It belongs to the batzellaside family (A–C), characterized by a nitrogen-containing six-membered ring (piperidine core) with hydroxyl groups and a variable alkyl side chain (R-group) at the C8 position . Structurally, this compound is defined by an R = C11H23 alkyl chain, distinguishing it from batzellasides A (R = C10H21) and B (R = C9H19) . This alkyl chain length influences its lipophilicity and biological interactions, as discussed in later sections.

The compound was first synthesized via stereoselective strategies using L-arabinose or L-pyroglutamic acid as chiral starting materials, enabling the confirmation of its absolute stereochemistry .

Properties

Molecular Formula

C19H39NO4

Molecular Weight

345.5 g/mol

IUPAC Name

(2R,3S,4S,6S)-2-(hydroxymethyl)-6-(2-hydroxytridecyl)piperidine-3,4-diol

InChI

InChI=1S/C19H39NO4/c1-2-3-4-5-6-7-8-9-10-11-16(22)12-15-13-18(23)19(24)17(14-21)20-15/h15-24H,2-14H2,1H3/t15-,16?,17+,18-,19-/m0/s1

InChI Key

PEMMQZWMTJRCAR-YOFPWHPASA-N

Isomeric SMILES

CCCCCCCCCCCC(C[C@H]1C[C@@H]([C@H]([C@H](N1)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCC(CC1CC(C(C(N1)CO)O)O)O

Synonyms

batzellaside C

Origin of Product

United States

Chemical Reactions Analysis

Key Synthetic Pathways

The total synthesis of batzellaside C involves multiple stages, each requiring precise control of stereochemistry and reactivity. The primary approach leverages chiral pool strategies and advanced catalytic methods:

1.1. Initial Lactone Formation

The synthesis begins with tri-O-benzyl-d-glucal oxidized to a lactone using pyridinium chlorochromate (PCC), yielding lactone 2 in 55% yield . This step establishes the foundational ring structure for subsequent modifications.

1.2. Asymmetric Allylation

Brown’s asymmetric allylation is employed to introduce a stereocenter on the side chain. The reaction involves acyliminium chemistry and allylation of aldehydes, producing a critical intermediate with high stereoselectivity .

1.3. Cross Metathesis

Olefin cross metathesis with 1-decene, catalyzed by the Hoveyda–Grubbs 2nd generation catalyst, generates the E/Z olefin 13 in 91% yield. This step is pivotal for constructing the side chain of this compound .

1.4. Hydrogenation and Hydrolysis

Hydrogenation of olefin 13 using Pearlman’s catalyst followed by hydrolysis of the cyclic carbamate with KOH yields this compound as a formic acid salt in 69% yield .

2.2. Palladium-Catalyzed Coupling

For related compounds like batzelline C, benzyne-mediated cyclization constructs the pyrrolo[4,3,2-de]quinoline skeleton. This involves oxidative addition, carbopalladation, and reductive elimination steps characteristic of palladium catalysis .

Table 1: NMR Data for this compound and Related Compounds

CompoundC8 Position (δ)Key Shifts (ppm)
(–)-l-Batzellaside C30.8δC8=30.8δ_{\text{C8}}=30.8
(+)-d-Batzellaside C30.7δC8=30.7δ_{\text{C8}}=30.7
(–)-l-Batzellaside A30.5δC8=30.5δ_{\text{C8}}=30.5

Table 2: Allylation Conditions and Yields

EntryReagentSolventYield (%)Diastereomer Ratio
1AllylSnBu₃, TBSOTfToluene9669:31
2AllylSnBu₃, InCl₃CH₂Cl₂10044:56

Challenges and Innovations

Comparison with Similar Compounds

Batzellasides A and B

Batzellasides A, B, and C share a common piperidine iminosugar core but differ in the length of their alkyl side chains (Table 1).

Table 1: Structural Comparison of Batzellasides A–C

Compound R-Group Alkyl Chain Length Key Synthetic Steps Biological Activity (Preliminary)
Batzellaside A C10H21 C10 Sharpless asymmetric dihydroxylation Antibacterial (MIC <10 μg/mL)
Batzellaside B C9H19 C9 Nucleophilic cyclization of acyclic aldehyde Moderate activity vs. S. epidermidis
Batzellaside C C11H23 C11 Stereoselective hydrogenation Moderate activity vs. S. epidermidis

Key Observations:

  • Synthetic Accessibility : Batzellaside B has been the most extensively synthesized, with optimized yields (3.3% overall) via Sharpless asymmetric dihydroxylation and hydrogenation strategies . In contrast, this compound requires longer alkyl chain introduction, complicating its synthesis .
  • Biological Activity: While batzellaside A exhibits notable antibacterial activity (MIC <10 μg/mL) , batzellasides B and C show only moderate effects in initial assays, suggesting alkyl chain length inversely correlates with potency in this series .

Other Marine Iminosugars

Marine iminosugars such as dendridine A and halichonadin C share functional similarities (e.g., nitrogen-containing cores) but differ in ring size, substitution patterns, and biological targets:

  • Dendridine A: A pyrrolidine iminosugar with a shorter alkyl chain (C8) and potent antifungal activity . Its smaller ring system may enhance membrane permeability compared to batzellasides.
  • Halichonadin C: A bicyclic iminosugar with a fused quinone moiety, exhibiting anticancer activity via kinase inhibition . The quinone group introduces redox activity absent in batzellasides.

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • This may explain its lower antibacterial efficacy compared to batzellaside A .
  • Stereochemistry : The C8 stereocenter in batzellasides is critical for binding to carbohydrate-processing enzymes. Epimerization at this position (as in synthetic C8-epimers of batzellaside B) abolishes activity .

Q & A

Q. What protocols ensure ethical sourcing of this compound’s natural sources?

  • Methodological Answer :
  • CITES Compliance : Verify plant species are not endangered (refer to IUCN Red List).
  • Ethnobotanical Permits : Obtain prior informed consent (PIC) for traditional knowledge use.
  • Voucher Specimens : Deposit in herbariums with GPS coordinates of collection sites .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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